3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a methoxyphenyl group, and a trifluoromethyl imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the imidazolidinone core, followed by the introduction of the trifluoromethyl group and the methoxyphenyl group. The final step involves the chlorination of the benzamide moiety.
Imidazolidinone Core Formation: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Methoxyphenyl Group Addition: This step typically involves a nucleophilic aromatic substitution reaction.
Chlorination of Benzamide: The final step involves the chlorination of the benzamide using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups of the imidazolidinone moiety.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products will depend on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl group can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-N-(2,4-dimethoxyphenyl)propanamide
- 3-chloro-N-(4-ethoxyphenyl)propanamide
Uniqueness
3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to the presence of the trifluoromethyl imidazolidinone moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced binding affinity and metabolic stability are desired.
Properties
Molecular Formula |
C18H13ClF3N3O4 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C18H13ClF3N3O4/c1-29-13-7-3-6-12(9-13)25-15(27)17(18(20,21)22,24-16(25)28)23-14(26)10-4-2-5-11(19)8-10/h2-9H,1H3,(H,23,26)(H,24,28) |
InChI Key |
ZBTQIEDFTFQAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.